Methyl 2-acetylthiazole-5-carboxylate
Description
Methyl 2-acetylthiazole-5-carboxylate (CAS: 1261080-59-4) is a heterocyclic organic compound with the molecular formula C₇H₇NO₃S and a molecular weight of 185.20 g/mol . Structurally, it features a thiazole ring substituted with a methyl ester group at position 5 and an acetyl group at position 2 (Figure 1). This compound is commercially available in high purity (≥95%) and is typically stored under inert atmospheric conditions at room temperature . Its synthesis and functional groups make it a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-acetyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQHBNUKAZKLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Minisci Acetylation of Methyl 5-thiazolecarboxylate
One prominent method for preparing methyl 2-acetylthiazole-5-carboxylate involves the selective acetylation of methyl 5-thiazolecarboxylate using a radical-based Minisci reaction.
- Starting Material: Methyl 5-thiazolecarboxylate
- Reagents: Acetaldehyde, tert-butyl hydroperoxide, ferrous(II) sulfate heptahydrate, sulfuric acid in aqueous medium
- Conditions: Stirred at 25 °C (room temperature), under acidic aqueous conditions
- Mechanism: Radical acetylation at the 2-position of the thiazole ring via a Minisci-type reaction facilitated by tert-butyl hydroperoxide and Fe(II) catalyst
- Workup: Quenching with sodium thiosulfate and brine, drying over anhydrous sodium sulfate, solvent removal, and purification by column chromatography
| Parameter | Details |
|---|---|
| Yield | 80% |
| Product Appearance | Pale yellow solid |
| Molecular Formula | C7H7NO3S |
| Molecular Weight | 185.2 g/mol |
| Purification | Column chromatography (PE:EtOAc 50:1 v/v) |
| Characterization | MS (ESI) m/z 186.0 [M+H]+; ^1H NMR δ 8.50 (s, 1H), 3.95 (s, 3H), 2.73 (s, 3H) |
This method is advantageous due to mild reaction conditions and straightforward workup, providing a good yield of the acetylated product with minimal by-products. The use of tert-butyl hydroperoxide and Fe(II) sulfate enables efficient radical generation for selective functionalization.
Multi-step Synthesis via 2-Bromo Thiazole Intermediate
A more classical and industrially scalable synthetic route involves the preparation of this compound through a sequence starting from thiazolamine, proceeding through 2-bromo thiazole, and culminating in acetylation via organolithium chemistry.
| Step | Description | Conditions & Notes | Yield (%) |
|---|---|---|---|
| 1 | Preparation of 2-amino thiazole (thiazolamine) | React toluene, thiourea, and monochloroacetaldehyde at 80-90 °C for 1.5-2 h; neutralize with 20% NaOH to pH 7 | 78-86 |
| 2 | Diazotization and bromination to form 2-bromo thiazole | Dissolve thiazolamine in sulfuric acid; cool; add concentrated nitric acid dropwise followed by sodium nitrite; stir; add sodium bromide and copper sulfate for bromination | 85-86 |
| 3 | Acetylation of 2-bromo thiazole via reaction with butyllithium and ethyl acetate | Add 2-bromo thiazole dropwise to butyllithium solution at -78 to -80 °C; stir; add ethyl acetate dropwise; stir 1-3 h | 94-95 |
-
- Reagents: Toluene (300 mL), thiourea (30 g), monochloroacetaldehyde (46-49 g)
- Temperature: 80-90 °C, 1.5-2 h
- Workup: Cooling, neutralization with 20% NaOH to pH 7, separation of organic layer, vacuum distillation
- Product: Thiazolamine (mp 92-93 °C)
-
- Diazotization: Add concentrated HNO3 dropwise to thiazolamine in sulfuric acid at 0-10 °C, followed by slow addition of sodium nitrite solution
- Bromination: Add reaction mixture to a solution of sodium bromide and copper sulfate to effect bromination
- Workup: Neutralization, steam distillation, drying with MgSO4, vacuum distillation (bp 71-73 °C at 2.4 kPa)
-
- Lithiation: Add 2-bromo thiazole dropwise to a solution of butyllithium (molar ratio 1:1-1.5) at -78 to -80 °C over 1-2 h, stir 1-2 h
- Acetylation: Add ethyl acetate dropwise (molar ratio 1:1.3-2), stir for 1-3 h
- Workup: Quench with 20% NaOH, extract organic layer, dry with anhydrous Na2SO4, vacuum distillation (bp 89-91 °C at 1.6 kPa)
| Compound | Yield (%) | Physical State | Purity Notes |
|---|---|---|---|
| Thiazolamine | 78-86 | Solid (mp 92-93 °C) | High purity after distillation |
| 2-Bromo thiazole | 85-86 | Liquid | Distilled under reduced pressure |
| This compound | 94-95 | Solid | High purity after chromatography |
This method is notable for its high overall yield and scalability. The use of butyllithium for lithiation and subsequent reaction with ethyl acetate provides a regioselective acetylation at the 2-position of the thiazole ring. The controlled low temperature (-78 to -80 °C) is critical to minimize side reactions and improve yield.
Comparative Analysis of Preparation Methods
| Aspect | Minisci Acetylation Method | Multi-step Bromination & Lithiation Method |
|---|---|---|
| Starting Material | Methyl 5-thiazolecarboxylate | Thiourea, monochloroacetaldehyde |
| Reaction Type | Radical acetylation (Minisci reaction) | Diazotization, bromination, organolithium acetylation |
| Reaction Conditions | Mild, room temperature, aqueous acidic medium | Multi-step, low temperature (-78 to -80 °C) |
| Yield | ~80% | Up to 95% for final step |
| Purification | Column chromatography | Vacuum distillation and extraction |
| Scalability | Moderate | High (industrial potential) |
| Safety Considerations | Use of peroxides and Fe(II) salts | Handling of butyllithium and diazonium intermediates |
Research Findings and Notes
- The Minisci acetylation method is efficient for laboratory-scale synthesis, providing good regioselectivity and avoiding harsh organometallic reagents.
- The multi-step method involving 2-bromo thiazole intermediates is more suited for large-scale production due to higher yields and well-established purification protocols.
- Reaction temperature control is critical in the lithiation and acetylation step to prevent side reactions and ensure high purity.
- The diazotization and bromination steps require careful addition rates and temperature control to avoid decomposition of intermediates.
- Purification by vacuum distillation under reduced pressure is effective for isolating volatile intermediates like 2-bromo thiazole.
Summary Table of Preparation Methods
| Step/Method | Reagents & Conditions | Yield (%) | Key Advantages | Challenges |
|---|---|---|---|---|
| Minisci Acetylation | Methyl 5-thiazolecarboxylate + Acetaldehyde + FeSO4 + t-BuOOH, 25 °C | 80 | Mild conditions, simple setup | Moderate yield, radical handling |
| Multi-step Bromination & Lithiation | Thiourea + Monochloroacetaldehyde → Thiazolamine → Diazotization + NaBr + CuSO4 → 2-bromo thiazole → Butyllithium + Ethyl acetate at -78 °C | 94-95 | High yield, scalable | Requires low temp, hazardous reagents |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetylthiazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which have applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including methyl 2-acetylthiazole-5-carboxylate, in anticancer drug development. For instance, derivatives of thiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Research indicates that compounds containing thiazole moieties exhibit promising activity against human lung adenocarcinoma (A549) and other cancer types, demonstrating IC50 values that suggest significant anticancer potential .
Antimicrobial Properties
this compound has also shown antibacterial activity against multi-drug resistant bacteria. A study reported that certain thiazole derivatives exhibited strong bacteriostatic effects against pathogens such as E. coli and Staphylococcus aureus, indicating their potential as antimicrobial agents in clinical settings .
Anti-tubercular Activity
The compound has been investigated for its anti-tubercular properties, with some derivatives demonstrating effective inhibition of Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance its efficacy against tuberculosis, making it a candidate for further development in anti-tubercular therapies .
Agricultural Applications
Pesticide Development
this compound has been explored as a potential pesticide. Its derivatives have shown effectiveness in controlling various agricultural pests, contributing to integrated pest management strategies. The compound's ability to disrupt pest physiology makes it an attractive option for developing new agrochemicals .
Synthesis and Chemical Reactions
Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including the reaction of thiazole derivatives with acetic anhydride or acetyl chloride under basic conditions. This pathway is crucial for producing analogs that may exhibit enhanced biological activity .
Reactivity in the Maillard Reaction
Recent investigations into the formation pathways of 2-acetylthiazole during the Maillard reaction indicate that this compound can be formed from glyoxal and methylglyoxal under specific conditions. This highlights its relevance not only in synthetic chemistry but also in food chemistry, where it may influence flavor profiles .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-acetylthiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The acetyl group at position 2 in this compound enhances electrophilicity, making it reactive toward nucleophiles, whereas amino or alkyl groups (e.g., ethyl) alter solubility and hydrogen-bonding capacity .
- Ester vs. Acid : Methyl/ethyl esters (e.g., this compound) are more lipophilic than their carboxylic acid counterparts (e.g., 4-Methylthiazole-5-carboxylic acid), influencing bioavailability and membrane permeability .
Physicochemical Properties
However, the molecular weights and functional groups suggest:
- Polarity: this compound (logP ≈ 1.2 estimated) is less polar than Ethyl 2-aminothiazole-5-carboxylate (logP ≈ 0.8) due to the acetyl group’s electron-withdrawing nature .
- Stability: The methyl ester group in this compound is less prone to hydrolysis under acidic conditions compared to ethyl esters, as seen in Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate .
Biological Activity
Methyl 2-acetylthiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects supported by research findings.
Overview of this compound
- Chemical Formula : C7H7NO3S
- Structure : Contains a thiazole ring, which is crucial for its biological activity.
This compound interacts with various biomolecules, influencing several biochemical pathways:
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are essential for the metabolism of various substances. This interaction can lead to the formation of reactive metabolites that may exert biological effects.
- Cell Signaling Modulation : It can influence cellular signaling pathways by interacting with kinases and phosphatases, affecting phosphorylation states of target proteins.
- Gene Expression : The compound can modulate gene expression by binding to transcription factors, leading to upregulation or downregulation of specific genes involved in metabolism, growth, and immune responses.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties:
- In Vitro Studies : Research indicates that it has activity against various bacterial strains and fungi. For instance, derivatives of thiazole compounds have shown effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) in the range of 3.92–4.23 mM .
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Cytotoxicity Studies : In laboratory settings, this compound demonstrated cytotoxic effects on several cancer cell lines. For example, specific thiazole derivatives have shown IC50 values less than that of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| This compound | HepG-2 (liver cancer) | < 1.98 |
| Similar Thiazole Derivative | A-431 (skin cancer) | < 1.61 |
Temporal and Dosage Effects
The biological activity of this compound is influenced by both time and dosage:
- Temporal Stability : Laboratory studies indicate that the compound's stability can affect its biological effects over time. Degradation products may exhibit different activities.
- Dosage Response : Low doses may offer beneficial effects such as antimicrobial or anticancer activity, while high doses could lead to toxicity or adverse effects like cytotoxicity.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against Staphylococcus aureus and other pathogens, suggesting it could be developed into a therapeutic agent for infections .
- Anticancer Activity : Research involving thiazole derivatives indicated promising results in inhibiting tumor growth in vitro, with significant selectivity towards cancerous cells over normal cells .
- Metabolic Pathways : Investigations into metabolic pathways revealed that this compound could influence lipid and carbohydrate metabolism by modulating key metabolic enzymes.
Q & A
Basic: What are the standard synthetic routes for Methyl 2-acetylthiazole-5-carboxylate, and how are intermediates purified?
Methodological Answer:
The compound is typically synthesized via condensation reactions. A common approach involves refluxing precursors such as 2-aminothiazole derivatives with acetylating agents (e.g., acetic anhydride) in polar solvents like ethanol or acetic acid. For example, intermediates like ethyl 2-aminothiazole-5-carboxylate are often used as starting materials . Purification steps include recrystallization from solvent mixtures (e.g., DMF/acetic acid) and chromatographic techniques such as thin-layer chromatography (TLC) or solid-phase extraction (SPE) to isolate high-purity products .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
Optimization involves systematic variation of parameters:
- Temperature : Prolonged reflux (3–5 hours) in acetic acid enhances cyclization efficiency .
- Catalysts : Sodium acetate acts as a base to deprotonate intermediates, accelerating condensation .
- Solvent : Aqueous ethanol (e.g., 50% v/v) improves solubility of polar intermediates while minimizing side reactions .
- Workup : Quenching with ice-water precipitates crude product, followed by SPE or recrystallization for purity ≥95% .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR identify key signals (e.g., acetyl protons at ~2.5 ppm, ester carbonyl at ~165 ppm) .
- HRMS : Validates molecular ion peaks ([M+H]+) with mass accuracy <5 ppm .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can discrepancies in NMR data for this compound derivatives be resolved?
Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Resolves overlapping signals caused by dynamic processes (e.g., keto-enol tautomerism) .
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- Deuterated Solvent Screening : DMSO-d vs. CDCl may shift proton signals due to hydrogen bonding differences .
Advanced: What strategies are effective for synthesizing structurally diverse thiazole-5-carboxylate analogs for SAR studies?
Methodological Answer:
- Core Modification : Replace the acetyl group with aryl (e.g., 4-nitrophenyl) or heteroaryl substituents via Suzuki coupling .
- Ester Hydrolysis : Convert the methyl ester to a free carboxylic acid for further functionalization (e.g., amidation) .
- Bioisosteres : Substitute the thiazole ring with isoxazole or pyrazole moieties to modulate bioavailability .
Basic: How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the ester group .
- Desiccants : Use silica gel to mitigate moisture-induced degradation.
- Light Sensitivity : Amber vials avoid photolytic cleavage of the thiazole ring .
Advanced: What computational methods aid in predicting the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase enzymes) using crystal structures from the PDB .
- QSAR Models : Train on datasets of thiazole derivatives to correlate substituent electronegativity/logP with antimicrobial IC values .
- DFT Calculations : Gaussian 09 optimizes geometries to predict reactivity sites (e.g., electrophilic aromatic substitution) .
Advanced: How can LC-MS/MS resolve co-eluting impurities during purity analysis?
Methodological Answer:
- Gradient Elution : Increase acetonitrile content from 10% to 90% over 20 minutes to separate polar byproducts .
- MRM Mode : Monitor specific transitions (e.g., m/z 210 → 165 for the parent ion) to exclude isobaric contaminants .
- Ion Mobility Spectrometry : Differentiates isomers based on collision cross-section (CCS) values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
